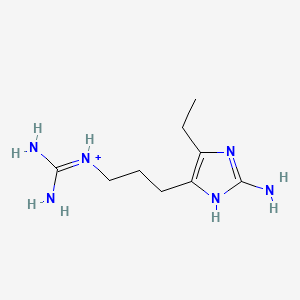![molecular formula C15H11FN2O3 B13840834 Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate is synthesized through the reaction of 5-Hydroxy-7-azaindole and Methyl 2,4-difluorobenzoate. The specific synthesis steps are as follows:
- To a three-necked flask, add 100 g of 5-hydroxy-7-azaindole (746 mmol), 141 g of methyl 2,4-difluorobenzoate (821 mmol), 237 g of potassium phosphate (1.12 mol), and 500 mL of diethylene glycol dimethyl ether.
- Heat the mixture to 110°C for 24 hours while monitoring the reaction using HPLC.
- Concentrate the reaction solution to dryness, then add 2L of ethyl acetate and 2L of water.
- Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
- Reflux the crude product with 1260 mL of ethyl acetate, then slowly add it dropwise to a solution of 1260 mL of petroleum ether.
- After 1 hour of dropping, stir the mixture for 1 hour, slowly cool to 25°C, filter, and dry to obtain the final product .
化学反应分析
Types of Reactions
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to the formation of different functionalized derivatives .
科学研究应用
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including its role as a BCL-2 inhibitor.
Medicine: Investigated for its potential in cancer therapy, particularly in treating chronic lymphocytic leukemia and estrogen receptor-positive breast cancer.
Industry: Utilized in the production of pharmaceutical compounds and other fine chemicals.
作用机制
The compound exerts its effects primarily by inhibiting the BCL-2 protein, which plays a crucial role in regulating cell death (apoptosis). By inhibiting BCL-2, the compound promotes apoptosis in cancer cells, thereby reducing tumor growth. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
相似化合物的比较
Similar Compounds
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
- Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester
Uniqueness
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity as a BCL-2 inhibitor. This makes it a valuable compound in the development of targeted cancer therapies .
属性
分子式 |
C15H11FN2O3 |
|---|---|
分子量 |
286.26 g/mol |
IUPAC 名称 |
methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate |
InChI |
InChI=1S/C15H11FN2O3/c1-20-15(19)11-4-3-10(16)8-12(11)21-13-5-2-9-6-7-17-14(9)18-13/h2-8H,1H3,(H,17,18) |
InChI 键 |
CXWDRKGGJXRTRU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)F)OC2=NC3=C(C=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)
![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
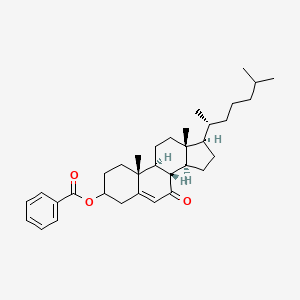



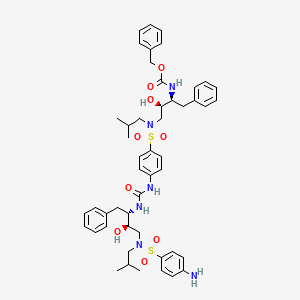
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)

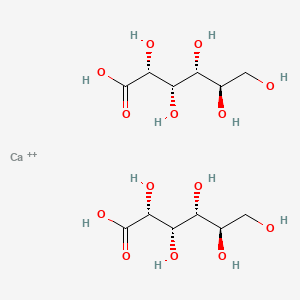

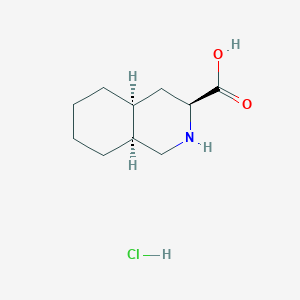
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
